(-)-Camphocarboxylic acid
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Overview
Description
(-)-Camphocarboxylic acid: is a chiral carboxylic acid derived from camphor It is known for its unique structure, which includes a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Camphor: One common method involves the oxidation of camphor using oxidizing agents such as potassium permanganate or chromic acid. This process converts the ketone group in camphor to a carboxylic acid group, yielding (-)-Camphocarboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of camphor-derived nitriles under acidic or basic conditions to produce this compound.
Industrial Production Methods: Industrial production typically follows the oxidation route due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Camphocarboxylic acid can undergo further oxidation to produce more oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: More oxidized carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Chemistry:
Asymmetric Synthesis: (-)-Camphocarboxylic acid is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Studies: It serves as a substrate or inhibitor in enzyme studies, helping to understand enzyme mechanisms and functions.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Polymer Production: It is used in the synthesis of chiral polymers, which have applications in materials science and engineering.
Mechanism of Action
The mechanism by which (-)-Camphocarboxylic acid exerts its effects depends on its specific application. In asymmetric synthesis, its chiral nature allows it to induce chirality in the products. In enzyme studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Comparison with Similar Compounds
Camphor: The parent compound from which (-)-Camphocarboxylic acid is derived.
Camphorsulfonic acid: Another derivative of camphor with different functional groups.
Uniqueness:
Chirality: this compound’s chiral nature makes it particularly valuable in asymmetric synthesis.
Bicyclic Structure: Its unique bicyclic framework distinguishes it from other carboxylic acids and contributes to its specific reactivity and applications.
Properties
CAS No. |
63976-55-6 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |
InChI Key |
XNMVAVGXJZFTEH-MVKOHCKWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Origin of Product |
United States |
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